molecular formula C15H15ClN2O3S2 B2381495 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 954633-89-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2381495
CAS No.: 954633-89-7
M. Wt: 370.87
InChI Key: VOZKIOVAKFQXFC-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a methyl-linked thiophene-2-sulfonamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), while the 4-chlorophenyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its 3D conformation and intermolecular interactions .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)18-10-11(8-14(18)19)9-17-23(20,21)15-2-1-7-22-15/h1-7,11,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKIOVAKFQXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.

    Attachment of the Thiophene Sulfonamide Moiety: The final step involves the sulfonation of a thiophene derivative followed by the coupling of the sulfonamide group to the pyrrolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to the sulfonamide class, sharing functional similarities with derivatives like 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide (CAS 404964-12-1, ). Key differences include:

  • Backbone: The target compound uses a pyrrolidinone-thiophene scaffold, while CAS 404964-12-1 employs a benzothiophene core.
  • Substituents : The target’s 4-chlorophenyl group contrasts with the propylsulfonylphenyl group in CAS 404964-12-1. The latter’s sulfonyl moiety may improve solubility but reduce membrane permeability.

Functional Group Analysis

Feature Target Compound CAS 404964-12-1 ()
Core Structure Thiophene-2-sulfonamide + pyrrolidinone Benzothiophene-2-sulfonamide
Aromatic Substituent 4-Chlorophenyl 4-Propylsulfonylphenyl
Additional Groups Methyl linker 3-Methyl, 5-chloro
Potential Bioactivity Enzyme inhibition (hypothetical) Unspecified (Parchem data lacks details)

Patent Landscape

lists structurally distinct sulfonamides (e.g., oxazolidine derivatives), emphasizing the diversity of this class. However, none share the target’s pyrrolidinone-thiophene framework, highlighting its novelty.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine ring : Contributes to its pharmacological properties.
  • Chlorophenyl group : Enhances hydrophobic interactions with biological targets.
  • Thiophene sulfonamide moiety : Facilitates hydrogen bonding and may play a role in its biological activity.

IUPAC Name : this compound
Chemical Formula : C17H17ClN2O3S

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate their activity by binding to these targets, which can lead to various biological responses.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the pyrrolidine framework have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. In vitro studies demonstrate that modifications in the substituent groups can significantly enhance anticancer activity, as seen with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural variations of related compounds .

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG210.10

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds within this class have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly important for its antibacterial properties, as it is known to inhibit bacterial enzymes involved in folate synthesis.

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase and urease. Studies suggest that it exhibits strong inhibitory effects with IC50 values indicating high potency. For instance, derivatives similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene sulfonamides have shown IC50 values as low as 0.63 µg/mL for urease inhibition .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested against MCF-7 and HepG2 cell lines, showing enhanced cytotoxicity with specific substitutions that improved binding affinity to cancer cell targets .
  • Antibacterial Screening : Compounds exhibiting sulfonamide functionalities were screened against various bacterial strains, revealing significant antibacterial activity particularly against gram-positive bacteria .
  • Enzyme Inhibition Studies : The interaction of thiophene-based sulfonamides with urease was analyzed through kinetic studies, demonstrating competitive inhibition characteristics that could be beneficial for therapeutic applications in treating infections caused by urease-producing bacteria .

Q & A

Basic: What are the standard synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves three key steps:

Pyrrolidinone core formation : Cyclization of 4-chlorobenzylamine derivatives with γ-keto esters under acidic conditions (e.g., HCl/EtOH) to yield the 5-oxopyrrolidin-3-yl scaffold .

Sulfonamide coupling : Reacting the pyrrolidinone intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM at 0–5°C to ensure regioselective N-alkylation .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Key intermediates should be verified via 1^1H NMR and LC-MS .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • 1^1H/13^{13}C NMR : Assign peaks to confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm, aromatic protons), pyrrolidinone carbonyl (δ 170–175 ppm), and thiophene sulfonamide (δ 2.8–3.2 ppm for CH2_2 linkage) .
  • X-ray crystallography : Resolve the crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .

Advanced: How can synthetic yields be optimized for scale-up without compromising enantiomeric purity?

Methodological Answer:

  • Continuous flow reactors : Utilize microreactors to enhance mixing and reduce side reactions (e.g., thiophene sulfonation side products) .
  • Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Monitor optical rotation ([α]D_D) to confirm purity .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology (RSM) to maximize yield (>80%) .

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based assays) with cell-based viability tests (MTT assays) to rule out false positives .
  • Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions (e.g., CYP450 inhibition) that may skew dose-response curves .
  • Structural validation : Co-crystallize the compound with its target (e.g., enzyme active site) to confirm binding modes and explain potency discrepancies .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the thiophene ring to furan) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .
  • In vivo testing : Prioritize analogs with >50% oral bioavailability in rodent models and low cytotoxicity (IC50_{50} >10 µM in HEK293 cells) .

Advanced: How to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive) and Ki_i values .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis studies : Introduce point mutations in the target enzyme (e.g., Ala-scanning) to identify critical residues for compound binding .

Advanced: How to address solubility and formulation challenges for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve permeability, with in situ conversion monitored via LC-MS .
  • Stability testing : Assess compound integrity under physiological pH (1.2–7.4) and temperature (37°C) over 24 hours .

Advanced: What computational methods are reliable for predicting metabolic pathways?

Methodological Answer:

  • In silico tools : Use MetaSite or GLORYx to predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation) .
  • MD simulations : Run 100-ns molecular dynamics simulations to assess metabolic liability of the pyrrolidinone ring .
  • In vitro validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Methodological Answer:

  • LogP : Measure via shake-flask method (expected ~2.5–3.5 for optimal membrane permeability) .
  • pKa determination : Use potentiometric titration to identify ionizable groups (e.g., sulfonamide pKa ~9–10) affecting solubility .
  • Permeability assays : Perform Caco-2 monolayer studies to predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s) .

Advanced: How to address crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

  • Multi-conformer refinement : Use SHELXL to model disordered regions (e.g., flexible pyrrolidinone methylene groups) with occupancy factors .
  • Low-temperature data collection : Acquire datasets at 100 K to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Map intermolecular interactions to identify packing defects influencing disorder .

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

Methodological Answer:

  • Materials science : Investigate electronic properties (e.g., HOMO/LUMO gaps via DFT) for organic semiconductor applications .
  • Chemical biology : Use photoaffinity labeling (e.g., diazirine tags) to identify novel protein targets in proteome-wide studies .
  • Catalysis : Screen for ligand-metal complexes (e.g., Pd-catalyzed cross-coupling) leveraging the sulfonamide’s chelating ability .

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